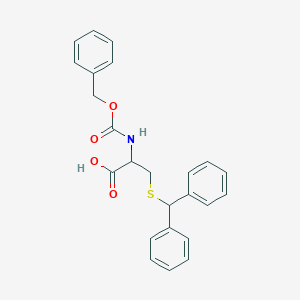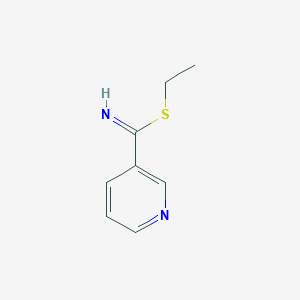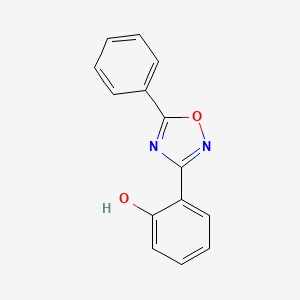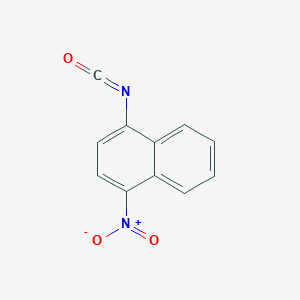
1-Isocyanato-4-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-nitronaphthalene is an organic compound with the molecular formula C₁₁H₆N₂O₃ It is a derivative of naphthalene, characterized by the presence of both an isocyanate group (-N=C=O) and a nitro group (-NO₂) attached to the naphthalene ring
Métodos De Preparación
1-Isocyanato-4-nitronaphthalene can be synthesized through several methodsThe nitration process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents . The resulting 1-nitronaphthalene can then be reacted with phosgene (COCl₂) to introduce the isocyanate group, forming this compound .
Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like indium(III) triflate or lanthanum(III) nitrobenzenesulfonates can be used to enhance the efficiency of the nitration process .
Análisis De Reacciones Químicas
1-Isocyanato-4-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and water. Major products formed from these reactions include amino derivatives, ureas, and carbamates .
Aplicaciones Científicas De Investigación
1-Isocyanato-4-nitronaphthalene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-4-nitronaphthalene involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, such as the synthesis of polymers and pharmaceuticals .
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-Isocyanato-4-nitronaphthalene can be compared with other similar compounds, such as:
1-Nitronaphthalene: Lacks the isocyanate group and is primarily used as an intermediate in dye synthesis.
4-Nitrophenyl isocyanate: Contains a nitro group and an isocyanate group attached to a benzene ring, used in the synthesis of various organic compounds.
1,5-Dinitronaphthalene: Contains two nitro groups and is used in the production of naphthalene diisocyanates for advanced polyurethanes.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical reactions and applications .
Propiedades
Número CAS |
54528-16-4 |
|---|---|
Fórmula molecular |
C11H6N2O3 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
1-isocyanato-4-nitronaphthalene |
InChI |
InChI=1S/C11H6N2O3/c14-7-12-10-5-6-11(13(15)16)9-4-2-1-3-8(9)10/h1-6H |
Clave InChI |
CPRYOKDAPHAQJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
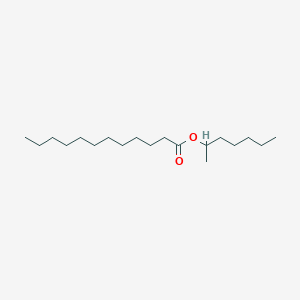
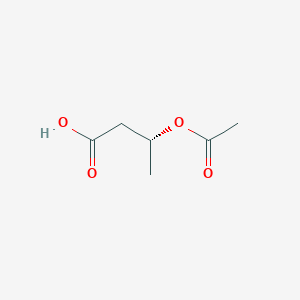
![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)

![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
